Sodium 3,4-dibromothiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,4-dibromothiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄HBr₂NaO₂S₂ and a molecular weight of 327.98 g/mol . This compound is characterized by the presence of two bromine atoms and a sulfinate group attached to a thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of sodium sulfinates, including sodium 3,4-dibromothiophene-2-sulfinate, typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of 3,4-dibromothiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Sodium 3,4-dibromothiophene-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.
Common reagents used in these reactions include sodium sulfite, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3,4-dibromothiophene-2-sulfinate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 3,4-dibromothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a sulfinate group. These functional groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Sodium 3,4-dibromothiophene-2-sulfinate can be compared with other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate. While all these compounds share the sulfinate functional group, this compound is unique due to the presence of the thiophene ring and bromine atoms, which impart distinct reactivity and properties .
Similar compounds include:
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
These compounds differ in their structural frameworks and the nature of substituents attached to the sulfinate group, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C4HBr2NaO2S2 |
---|---|
Molecular Weight |
328.0 g/mol |
IUPAC Name |
sodium;3,4-dibromothiophene-2-sulfinate |
InChI |
InChI=1S/C4H2Br2O2S2.Na/c5-2-1-9-4(3(2)6)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChI Key |
RUJHWDBEIBYAMR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)[O-])Br)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.